![molecular formula C10H17NO5Si B1352400 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate CAS No. 78269-85-9](/img/structure/B1352400.png)
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate” is a chemical compound with the formula C10H17NO5Si . It is used in research and has a molecular weight of 259.33 .
Molecular Structure Analysis
The molecular structure of this compound includes 17 heavy atoms . The compound has 6 rotatable bonds, 5 H-bond acceptors, and no H-bond donors . The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.7 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 308.6±44.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is soluble in methanol . The compound has a lipophilicity Log Po/w (iLOGP) of 2.43 .Scientific Research Applications
Teoc-OSu as an Acylating Reagent
Teoc-OSu is commonly used as an acylating reagent to produce Teoc-amino acid derivatives. This application is crucial in the synthesis of peptides where the amino group needs to be protected during the coupling reactions .
Protection of Amines
As a protecting group, Teoc-OSu is used to protect amines as Teoc carbamates. This is particularly useful in peptide synthesis where the amine function must be protected to prevent unwanted side reactions .
Use in Organic Synthesis
In organic synthesis, Teoc-OSu serves as a versatile reagent for protecting active functional groups. It is frequently used in the synthesis of complex organic molecules where specific functional groups need to be shielded from reactive conditions .
Biochemical Applications
Teoc-OSu finds its use in biochemistry as a protecting agent for amines. It is one of the most used silicon-based reagents for this purpose, offering stability against acids, most bases, and noble metals .
Peptide Synthesis
In peptide synthesis, Teoc-OSu is utilized for its ability to protect amino acids during the elongation of peptide chains. This ensures that the amino acids react in a controlled manner, leading to the desired sequence .
Synthesis of Complex Molecules
The compound is also employed in the synthesis of complex molecules where selective protection and deprotection are required. Its stability under various conditions makes it an ideal choice for multi-step synthetic processes .
Stability in Various Conditions
Teoc-OSu’s resistance to acidic and basic conditions, as well as noble metals, makes it an invaluable tool in synthetic chemistry where such conditions are commonly encountered .
Versatility in Reactions
The versatility of Teoc-OSu allows it to be used in a wide range of chemical reactions, making it a staple in many research laboratories focused on chemical synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate, also known as Teoc-OSu, is amino acids . It acts as an acylating reagent to produce Teoc-amino acid derivatives .
Mode of Action
The compound Teoc-OSu interacts with its targets, the amino acids, through a process known as acylation . In this process, the Teoc-OSu compound binds to the amino group of the amino acids, resulting in the formation of Teoc-amino acid derivatives .
Biochemical Pathways
The biochemical pathway affected by Teoc-OSu is the acylation pathway of amino acids . The downstream effects of this pathway involve the modification of the amino acids, which can influence protein structure and function.
Result of Action
The molecular and cellular effects of Teoc-OSu’s action involve the modification of amino acids to form Teoc-amino acid derivatives . These derivatives can influence the structure and function of proteins, potentially leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Teoc-OSu. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability The pH of the environment can also affect the acylation process
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDNDAMSCINJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407561 | |
Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate | |
CAS RN |
78269-85-9 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78269-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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